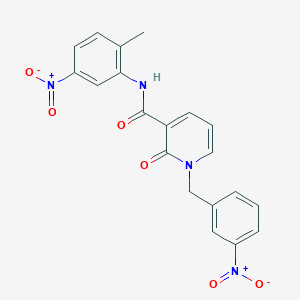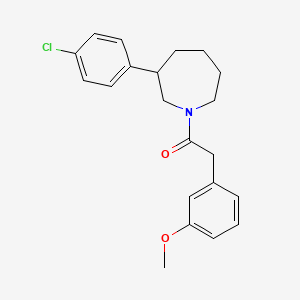![molecular formula C13H16ClNO3 B2731956 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide CAS No. 2411290-97-4](/img/structure/B2731956.png)
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide, also known as CPMA, is a synthetic compound that has been gaining interest in scientific research. It belongs to a class of compounds known as acetamides and has been studied for its potential applications in various fields, including medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. In agriculture, it has been evaluated for its herbicidal activity against various weed species. 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has also been studied as a potential precursor for the synthesis of other compounds with pharmaceutical and agricultural applications.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In herbicidal applications, 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has been shown to inhibit the growth of weeds by interfering with the biosynthesis of certain amino acids.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has low toxicity and does not cause significant biochemical or physiological effects in laboratory animals at doses commonly used in research. However, further studies are needed to fully understand its potential effects on human health and the environment.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, stable under a wide range of conditions, and has low toxicity. However, its limited solubility in water and certain organic solvents can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide. In medicine, further studies are needed to fully understand its anti-inflammatory and anti-tumor properties and to evaluate its potential as a therapeutic agent for various diseases. In agriculture, 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide could be further evaluated for its herbicidal activity against different weed species and its potential as a precursor for the synthesis of other herbicidal compounds. Additionally, further studies are needed to fully understand the environmental impact of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide and its potential effects on non-target organisms.
Synthesemethoden
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide can be synthesized through a multistep reaction process that involves the condensation of 2-phenyl-1,4-dioxane-2-carboxaldehyde with chloroacetyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 110-112°C.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-8-12(16)15-9-13(10-17-6-7-18-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLBOPAOSWQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CNC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2731883.png)


![1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2731886.png)

![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)
![3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2731891.png)

![N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731896.png)